1-Cyclohexyl-2,2-dimethylpropan-1-amine

Description

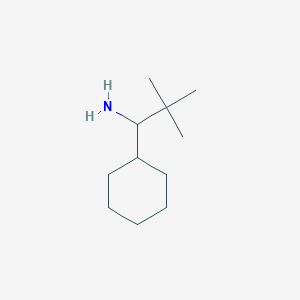

1-Cyclohexyl-2,2-dimethylpropan-1-amine (C₁₁H₂₃N, molecular weight: 169.31 g/mol) is a branched aliphatic amine featuring a cyclohexyl group attached to a tertiary carbon and two methyl substituents at the β-position. This structural configuration enhances its lipophilicity and steric bulk, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-cyclohexyl-2,2-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h9-10H,4-8,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFIDWJRFIMSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178669-47-0 | |

| Record name | 1-cyclohexyl-2,2-dimethylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclohexyl-2,2-dimethylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 2,2-dimethylpropan-1-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product.

Industrial Production: On an industrial scale, the production of this compound may involve more complex processes, including purification steps to ensure high purity and yield.

Chemical Reactions Analysis

1-Cyclohexyl-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-Cyclohexyl-2,2-dimethylpropan-1-amine has been investigated for various applications in the fields of chemistry, biology, and medicine:

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its amine group allows it to participate in various chemical reactions such as:

- Oxidation : Transforming into oxides or other derivatives.

- Reduction : Converting into different amine derivatives.

- Substitution Reactions : The amine group can be substituted to form new compounds.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms oxides or derivatives |

| Reduction | Produces different amine derivatives |

| Substitution | Leads to various substituted products |

Biological Studies

Research has shown that this compound interacts with biological systems, which may lead to insights into its pharmacological properties. It is being studied for:

- Potential effects on cellular mechanisms.

- Interaction with receptors and enzymes.

Medicinal Chemistry

The compound is being explored for its therapeutic potential. It may act as a precursor in drug development, particularly for:

- Analgesic compounds.

- Treatments for central nervous system disorders.

Case Study 1: Analgesic Properties

A study investigated the analgesic effects of compounds related to this compound. The findings indicated that derivatives of this compound exhibited pain-relieving properties comparable to existing analgesics, suggesting its potential use in pain management therapies .

Case Study 2: CNS Disorders

Research on cycloalkylamines, including this compound, revealed their effectiveness as monoamine reuptake inhibitors. This property is significant in developing treatments for conditions such as depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isomers

2-Cyclohexyl-2-methylpropan-1-amine

- Molecular Formula : C₁₁H₂₃N (isomer of the target compound).

- Key Differences : The cyclohexyl group is attached to the central carbon, with a single methyl group at the β-position.

1-Cyclohexylpropan-2-amine Hydrochloride

- Molecular Formula : C₉H₂₀ClN (hydrochloride salt).

- Key Differences : Lacks the dimethyl substitution; features a secondary amine.

- Applications : Used in pharmacological research, though details are proprietary .

1-Cyclohexyl-2-aminopropane (Cyclopentamine)

Functionalized Derivatives

1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine

- Molecular Formula : C₁₀H₁₇F₃N.

- Key Differences : Incorporates a trifluoromethyl group and N-methyl substitution.

3-Ethoxy-2,2-dimethylpropan-1-amine

Physicochemical and Industrial Data

Key Findings and Limitations

- Synthetic Accessibility : The target compound and its analogues are synthesized via reductive amination or hydrogenation, with yields highly dependent on substituents (e.g., 58–95% for amines ).

- Industrial Interest : High patent activity (8 patents) for this compound suggests untapped therapeutic or material science applications .

- Data Gaps : Pharmacological profiles and mechanistic studies are absent in available evidence, limiting direct bioactivity comparisons.

Biological Activity

1-Cyclohexyl-2,2-dimethylpropan-1-amine, an organic compound with the molecular formula C11H23N, is a derivative of cyclohexane characterized by an amine group attached to a cyclohexyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Its biological activity and potential therapeutic applications are subjects of ongoing research.

- Molecular Weight : 169.31 g/mol

- CAS Number : 1178669-47-0

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The amine group allows for participation in various chemical reactions, including:

- Oxidation : Can form oxides or other derivatives.

- Reduction : Can lead to different amine derivatives.

- Substitution Reactions : The amine group can engage in substitution reactions, forming various substituted products.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell growth. Specifically, N-Cyclohexyl-1,3-diaminopropane has been identified as a spermine synthase inhibitor that suppresses human breast cancer cell growth .

2. Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological applications. Similar compounds have been studied for their effects on neurotransmitter systems, indicating possible roles in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.